

Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4'-hydroxyacetophenone**

Cat. No.: **B064651**

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of **2-bromo-4'-hydroxyacetophenone**, a key intermediate in the synthesis of various pharmaceuticals and a valuable tool in biochemical research.^[1] The synthesis involves the bromination of 4'-hydroxyacetophenone. This note outlines various established methods, summarizes key quantitative data, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Introduction

2-Bromo-4'-hydroxyacetophenone, also known as 4-(bromoacetyl)phenol, is a significant chemical compound widely used in scientific research and industrial processes.^[1] Its molecular formula is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol.^[1] This compound serves as a crucial intermediate in the preparation of numerous pharmaceutical agents. Furthermore, it is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable reagent for studying cellular signaling pathways implicated in metabolic disorders and cancer.^{[1][2]} The synthesis of **2-bromo-4'-hydroxyacetophenone** is typically achieved through the selective bromination of the α -carbon of 4'-hydroxyacetophenone.

Data Presentation

The synthesis of **2-bromo-4'-hydroxyacetophenone** can be accomplished through various methods, each with distinct advantages in terms of yield, purity, and reaction conditions. Below is a summary of quantitative data from several reported protocols.

Starting Material (4-hydroxyacetophenone)		Solvent(s)	Catalyst/Additive	Reaction Temperature	Reaction Time	Yield	Purity	Melting Point (°C)	Reference
136.2 g (1.0 mol)	Bromine (159.8 g, 1.0 mol)	Bromine (1.0 mol)	Ethyl acetate / Chloroform	Aluminum chloride (1.2 g)	21.4°C	8.5 hours (addition)	-	95%	-
15 g (110 mmol)	Bromine (17.6 g, 110 mmol)	Bromine (110 mmol)	Ether (200 mL)	-	0°C	1 hour	59.6%	-	[3]
10 mmol	N-Bromo succinimide (12 mmol)	Methanol (20 mL)	Neutral Al2O3 (10% w/w)	Reflux	-	-	94% (nucleophilic bromination)	-	[4]
5 mmol	Bromine (5 mmol)	Acetic acid (30 mL)	-	Reflux	2 hours	61%	-	117-119	[6]
-	Pyridinium hydrobromide perbromide	Tetrahydrofuran (THF)	-	Room Temperature	3 hours	-	-	-	[1][2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **2-bromo-4'-hydroxyacetophenone** using bromine in diethyl ether, a common and effective laboratory procedure.[\[4\]](#)

Materials:

- 4-hydroxyacetophenone
- Bromine
- Diethyl ether
- Saturated sodium bicarbonate solution
- Magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.

- **Bromination:** Cool the solution to 0°C using an ice bath. While maintaining the temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Purification:** Recrystallize the crude product from diethyl ether to afford pure 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]

Characterization: The final product is a pale beige solid.[1]

- **Melting Point:** 123-126°C[1]
- **Purity (by HPLC):** >98.0%[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of **2-bromo-4'-hydroxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-bromo-4'-hydroxyacetophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 2-Bromo-1-(4-hydroxyphenyl)ethanone [benchchem.com]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α -Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2'-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-4'-hydroxyacetophenone 2491-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064651#synthesis-of-2-bromo-4-hydroxyacetophenone-from-4-hydroxyacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com